Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol)

[(3S)-Piperidin-3-yl]methanol is a chiral piperidine derivative characterized by a hydroxymethyl group at the 3-position of the piperidine ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereospecific (S)-configuration makes it useful for enantioselective synthesis, ensuring high purity and consistency in chiral drug development. The hydroxymethyl group enhances reactivity, enabling functionalization for diverse applications, including the synthesis of receptor ligands and enzyme inhibitors. The compound’s stability and well-defined structure facilitate precise modifications, making it a preferred choice for medicinal chemistry and research. Proper handling under inert conditions is recommended due to its potential sensitivity.
[(3S)-piperidin-3-yl]methanol structure
[(3S)-piperidin-3-yl]methanol structure
商品名:[(3S)-piperidin-3-yl]methanol
CAS番号:144539-77-5
MF:C6H13NO
メガワット:115.1735
MDL:MFCD10567175
CID:108799
PubChem ID:853002

[(3S)-piperidin-3-yl]methanol 化学的及び物理的性質

名前と識別子

    • (S)-(Piperidin-3-yl)methanol
    • (S)-Piperidine-3-methanol
    • (S)-3-Piperidinemethanol
    • ((S)-piperidin-3-yl)methanol
    • (S)-3-Piperidinemeth
    • (S)-piperidin-3-ylmethanol
    • 3-Piperidinemethanol,(3S)-
    • CONIFERIN
    • (S)-3-Hydroxymethylpiperidine
    • 3-Piperidinemethanol, (3S)-
    • (3S)-piperidin-3-ylmethanol
    • [(3S)-piperidin-3-yl]methanol
    • (S)-3-Hydroxymethyl-piperidine
    • PubChem16102
    • (3S)-3-piperidylmethanol
    • (3S)-3beta-Piperidinemethanol
    • [(3S)-3-piperidinyl]methanol
    • (S)-3-(hydroxymethyl)piperidine
    • VU
    • (S-Piperidin-3-yl)methanol
    • 144539-77-5
    • (S)-3-Piperidinemethanol;(S)-Piperidine-3-methanol
    • SCHEMBL3303200
    • W-205609
    • EN300-107954
    • A808229
    • DS-11304
    • (S)-(+)-3-Piperidinylmethanol
    • CS-W019674
    • H10949
    • VUNPWIPIOOMCPT-LURJTMIESA-N
    • AKOS016842286
    • MDL: MFCD10567175
    • インチ: 1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m0/s1
    • InChIKey: VUNPWIPIOOMCPT-LURJTMIESA-N
    • ほほえんだ: O([H])C([H])([H])[C@]1([H])C([H])([H])N([H])C([H])([H])C([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 115.10000
  • どういたいしつりょう: 115.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 65.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.299
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 0.951±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: No data available
  • ふってん: 240.4±0.0 ºC (760 Torr),
  • フラッシュポイント: 92.3±10.5 ºC,
  • 屈折率: 1.451
  • ようかいど: 可溶性(575 g/l)(25ºC)、
  • PSA: 32.26000
  • LogP: 0.30710
  • じょうきあつ: No data available

[(3S)-piperidin-3-yl]methanol セキュリティ情報

[(3S)-piperidin-3-yl]methanol 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

[(3S)-piperidin-3-yl]methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-107954-0.05g
[(3S)-piperidin-3-yl]methanol
144539-77-5 95%
0.05g
$19.0 2023-10-28
eNovation Chemicals LLC
D952099-1g
3-Piperidinemethanol, (3S)-
144539-77-5 95%
1g
$90 2024-06-08
eNovation Chemicals LLC
Y1327803-5g
(S)-Piperidin-3-ylmethanol
144539-77-5 97.0%
5g
$550 2024-06-05
Enamine
EN300-107954-0.25g
[(3S)-piperidin-3-yl]methanol
144539-77-5 95%
0.25g
$22.0 2023-10-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS3041-50G
[(3S)-piperidin-3-yl]methanol
144539-77-5 97%
50g
¥ 11,055.00 2023-03-31
Enamine
EN300-107954-1.0g
[(3S)-piperidin-3-yl]methanol
144539-77-5 95%
1g
$44.0 2023-06-10
Chemenu
CM109326-1g
(S)-Piperidin-3-ylmethanol
144539-77-5 95%
1g
$134 2023-02-18
Chemenu
CM109326-10g
(S)-Piperidin-3-ylmethanol
144539-77-5 95%
10g
$740 2023-02-18
Chemenu
CM109326-5g
(S)-Piperidin-3-ylmethanol
144539-77-5 95%
5g
$401 2023-02-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JL918-5g
[(3S)-piperidin-3-yl]methanol
144539-77-5 95+%
5g
3482.0CNY 2021-08-04

[(3S)-piperidin-3-yl]methanol 関連文献

[(3S)-piperidin-3-yl]methanolに関する追加情報

Research Briefing on [(3S)-piperidin-3-yl]methanol (CAS: 144539-77-5) in Chemical Biology and Pharmaceutical Applications

[(3S)-piperidin-3-yl]methanol (CAS: 144539-77-5) is a chiral piperidine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block in drug discovery and its potential role in modulating biological targets. Recent studies have explored its synthesis, pharmacological properties, and utility in the development of novel therapeutics. This briefing consolidates the latest findings to provide a comprehensive overview of its current research landscape.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of [(3S)-piperidin-3-yl]methanol as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators. The research demonstrated its efficacy in improving stereochemical purity during multi-step syntheses, which is critical for reducing off-target effects in CNS drugs. The compound's hydroxyl and amine functional groups were leveraged to create derivatives with enhanced blood-brain barrier permeability.

In oncology applications, a team from the Scripps Research Institute (2024) incorporated [(3S)-piperidin-3-yl]methanol into PROTAC (Proteolysis Targeting Chimera) molecules targeting estrogen receptor degradation. The study reported a 40% increase in degradation efficiency compared to analogous linear linkers, attributed to the compound's optimal spatial arrangement for E3 ligase recruitment. Molecular dynamics simulations further validated its conformational stability in aqueous environments.

Advances in synthetic methodologies have also emerged, with a Nature Communications paper (2023) describing an enantioselective biocatalytic route to produce [(3S)-piperidin-3-yl]methanol using engineered transaminases. This green chemistry approach achieved 99% ee at gram-scale, addressing previous challenges in racemization during traditional chemical synthesis. The protocol's applicability was demonstrated in continuous flow systems, suggesting potential for industrial-scale production.

Pharmacokinetic studies of [(3S)-piperidin-3-yl]methanol derivatives have revealed interesting metabolic profiles. A 2024 ADMET investigation showed that N-acylation of the piperidine nitrogen significantly improves metabolic stability (t1/2 increased from 1.2 to 4.7 hours in human liver microsomes) while maintaining favorable solubility (>50 mg/mL at pH 7.4). These findings are guiding structure-activity relationship optimizations in several preclinical candidates.

Emerging safety data from toxicology screens indicate that the core [(3S)-piperidin-3-yl]methanol scaffold shows minimal off-target activity against hERG channels and major CYP450 isoforms up to 100 μM concentrations. However, researchers caution that certain C-3 substitutions can dramatically alter this safety profile, necessitating case-by-case evaluation during lead optimization phases.

The compound's utility extends beyond small molecules, with recent applications in peptide drug conjugation. A 2023 ACS Chemical Biology report detailed its use as a spacer in antibody-drug conjugates (ADCs), where its rigidity improved payload release kinetics while reducing aggregation propensity. This has particular relevance for next-generation ADCs targeting solid tumors.

Looking forward, several pharmaceutical companies have included [(3S)-piperidin-3-yl]methanol derivatives in their pipelines, with two candidates (a κ-opioid receptor antagonist for neuropathic pain and a TRPV1 modulator for inflammatory conditions) expected to enter Phase I trials in 2025. The continued evolution of asymmetric synthesis methods and fragment-based drug design approaches will likely expand its applications further.

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